molecular formula C6H26N4O12P2 B566336 D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt CAS No. 103213-44-1

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt

Cat. No.: B566336
CAS No.: 103213-44-1
M. Wt: 408.238
InChI Key: LMHZAPSQLCDXQO-GNWSQLALSA-N
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Description

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H14O12P2 · 4C6H13N. It is a derivative of fructose, a simple sugar, and is commonly used in biochemical research. This compound is known for its role in metabolic pathways, particularly in glycolysis, where it acts as an intermediate.

Biochemical Analysis

Biochemical Properties

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt plays a significant role in biochemical reactions. It can be used as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also acts as an inhibitor of acetate kinase and as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It interacts with enzymes and cofactors in this pathway, and may have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst to form fructose-1,6-bisphosphate. This intermediate is then reacted with cyclohexylamine to produce the tetra(cyclohexylammonium) salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions: D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is used as a reagent in the synthesis of other complex molecules. It serves as a building block in the preparation of various biochemical compounds .

Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis. It is used to investigate enzyme activities and metabolic fluxes in cells .

Medicine: In medicine, this compound is explored for its potential neuroprotective effects. Studies have shown that it may help in reducing ischemic tissue damage in brain injuries .

Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

  • D-Glucose 6-phosphate disodium salt hydrate
  • D-Fructose 6-phosphate disodium salt hydrate
  • α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate

Comparison: Compared to these similar compounds, D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt is unique due to its specific role in glycolysis as an intermediate. While other compounds like D-Glucose 6-phosphate and D-Fructose 6-phosphate are also involved in metabolic pathways, this compound specifically acts at a critical regulatory point in glycolysis, making it a valuable tool for studying metabolic regulation .

Properties

IUPAC Name

tetraazanium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4H3N/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);4*1H3/t3-,5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHZAPSQLCDXQO-GNWSQLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H26N4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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